4-methoxy-3-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzaldehyde
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Overview
Description
4-methoxy-3-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzaldehyde is a complex organic compound that features a combination of methoxy, benzimidazole, and thiazole groups
Preparation Methods
The synthesis of 4-methoxy-3-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzaldehyde typically involves multi-step reactions. The synthetic route may start with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the methoxy and aldehyde groups. Reaction conditions often include the use of solvents like chloroform or ethanol and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Scientific Research Applications
4-methoxy-3-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the benzimidazole and thiazole moieties
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with various molecular targets. The benzimidazole and thiazole groups can bind to enzymes or receptors, potentially inhibiting their activity. This can lead to effects such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzimidazole and thiazole derivatives, such as:
- 2-aminobenzimidazole
- 5-methylthiazole
- 4-methoxybenzaldehyde
What sets 4-methoxy-3-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzaldehyde apart is its unique combination of functional groups, which may confer distinct biological activities and material properties .
Properties
Molecular Formula |
C19H15N3O2S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-methoxy-3-[[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]methyl]benzaldehyde |
InChI |
InChI=1S/C19H15N3O2S/c1-24-17-7-6-13(11-23)8-14(17)10-22-16-5-3-2-4-15(16)21-19(22)18-9-20-12-25-18/h2-9,11-12H,10H2,1H3 |
InChI Key |
SULHHXVIJOEIMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4 |
Origin of Product |
United States |
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